molecular formula C17H19NO3S2 B580202 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate CAS No. 320347-97-5

1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate

Cat. No.: B580202
CAS No.: 320347-97-5
M. Wt: 349.463
InChI Key: GYDFTKNRHZMENP-ZDUSSCGKSA-N
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Description

1-Azabicyclo[222]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate is a complex organic compound that features a bicyclic structure with a nitrogen atom and a thiophene-based ester group

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate typically involves multiple steps, starting with the formation of the bicyclic core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the azabicyclo[2.2.2]octane structure. The esterification of the resulting compound with 2-hydroxy-2,2-dithiophen-2-ylacetic acid is then carried out using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield the final product .

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from room temperature to reflux conditions, and catalysts such as palladium on carbon or platinum oxide .

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a scaffold for designing drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways. The presence of the thiophene moiety can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate can be compared to other bicyclic compounds such as:

The uniqueness of this compound lies in its combination of a bicyclic core with a thiophene-based ester, providing distinct chemical and biological properties that can be leveraged in various research and industrial applications .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15/h1-4,9-10,12-13,20H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDFTKNRHZMENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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